molecular formula C11H11NO2 B8808268 (6-Methoxyquinolin-3-yl)methanol

(6-Methoxyquinolin-3-yl)methanol

Cat. No.: B8808268
M. Wt: 189.21 g/mol
InChI Key: GDPVNEOAIYIHSP-UHFFFAOYSA-N
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Description

(6-Methoxyquinolin-3-yl)methanol is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

(6-methoxyquinolin-3-yl)methanol

InChI

InChI=1S/C11H11NO2/c1-14-10-2-3-11-9(5-10)4-8(7-13)6-12-11/h2-6,13H,7H2,1H3

InChI Key

GDPVNEOAIYIHSP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=CN=C2C=C1)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of 5.9 g (25 mmol) of 3-ethoxycarbonyl-6-methoxyquinoline in 120 mL of 1:1 toluene/methylene chloride were added dropwise at -50° C., 36.7 mL (55 mmol) of diisobutylaluminium hydride as a 1.5M solution in toluene. The reaction mixture was gradually warmed to room temperature. To this mixture were added about 4 mL of methanol to quench excess reducing agent, and then water was added with vigorous stirring. After 30 minutes, 150 mL of ethyl acetate and anhydrous magnesium sulfate were added and the mixture was stirred for an additional 30 minutes. The solid was removed by filtration and washed thoroughly with ethyl acetate. The filtrate and washings were combined and evaporated in vacuo. The residue was chromatographed on silica gel, using first ethyl acetate and then 2% ethanol in ethyl acetate as eluents, to give 1.72 g (36.4%) of the title compound as a solid which melts at 92°-93° C. after crystallization from a mixture of benzene and isopropyl ether. TLC Rf =0.17 (ethyl acetate); NMR (CDCl3) δ 8.6 (1H, d), 7.9 (2H, m), 7.3 (1H, q), 6.95 (1H, d), 4.8 (2H, s), 3.85 (3H, s); IR (KBr) ν 3070, 1625, 1500, 1215 cm-1.
Quantity
5.9 g
Type
reactant
Reaction Step One
Name
toluene methylene chloride
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
36.7 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
36.4%

Synthesis routes and methods II

Procedure details

To a stirred solution of 6-methoxyquinoline-3-carbaldehyde (1.00 g, 5.3 mmol) in THF (50 mL) in a 100 mL round-bottomed flask equipped with a magnetic stirrer was added NaBH4 (0.20 g, 5.3 mmol) and the mixture was stirred overnight at RT then cooled in an ice bath before quenching by addition of a 1 N aq. HCl solution (12 mL). After stirring for 15 min at RT, the mixture was basified to pH=9 with a 2 N aq. NaOH solution. THF was removed at 40° C. under vacuum and the solution was extracted with CH2Cl2 (200 mL), washed with brine (20 mL), dried over Na2SO4, filtered, and concentrated under vacuum. Purification by column chromatography (SiO2, eluent cyclohexane:EtOAc=100:0 to 0:100) gave (6-methoxyquinolin-3-yl)methanol SLA 47088A as a yellow solid (0.49 g, 49% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 g
Type
reactant
Reaction Step Two
Yield
49%

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